5-HT2bR Antagonist Potency and Selectivity: Direct Comparison to Minaprine and Broad GPCR Profiling
N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide (MW071) binds the 5-HT2b receptor with an IC50 of 22 ± 9.0 nM and antagonizes cellular 5-HT2bR activity with an IC50 of 54 nM [1]. In a comprehensive screen of 161 GPCRs, MW071 showed no agonist activity at any receptor and antagonist activity exclusively at 5-HT2bR [2]. In contrast, minaprine, an antidepressant with structural and functional overlap, exhibits only weak 5-HT2bR binding (IC50 = 990 nM) and suffers from CYP2D6 substrate status, a pharmacokinetic liability [3]. MW071 was also negative in kinome-wide screening (302 kinases), MAO-A/MAO-B inhibition, acetylcholinesterase inhibition, and serotonin/dopamine/norepinephrine transporter uptake assays, confirming a highly restricted target profile [4].
| Evidence Dimension | 5-HT2bR binding affinity (IC50) and functional antagonist activity |
|---|---|
| Target Compound Data | Binding IC50 = 22 ± 9.0 nM; Cellular antagonist IC50 = 54 nM |
| Comparator Or Baseline | Minaprine: Binding IC50 = 990 nM |
| Quantified Difference | 45-fold more potent binding; exclusive 5-HT2bR antagonism among 161 GPCRs tested |
| Conditions | Radioligand binding assay in transfected CHO cells; cellular FLIPR calcium flux assay in CHO cells expressing 5-HT2bR; GPCR Profiler screen (Eurofins Discovery) |
Why This Matters
This level of selectivity and potency establishes MW071 as a preferred molecular probe for interrogating 5-HT2bR biology without confounding off-target GPCR, kinase, or transporter activity.
- [1] PMC11091653. Table 1: 5HT2bR binding activity IC50 = 22±9.0 nM; Cellular 5HT2bR antagonist activity IC50 = 54 nM. View Source
- [2] PMC11091653. GPCR agonist/antagonist screen (161 GPCRs): Negative for all agonist screens; Negative for all antagonist screens except for 5HT2bR. View Source
- [3] PMC11091653. Minaprine exhibits weak 5HT2bR binding activity (IC50 = 990 nM) and is a substrate for CYP2D6. View Source
- [4] PMC11091653. Table 1: Kinome-wide screen (302 kinases) negative; MAO-A/MAO-B inhibition negative; Acetylcholinesterase inhibition negative; Serotonin/dopamine/norepinephrine transporter uptake inhibition negative. View Source
